tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Overview
Description
tert-Butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is an organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. One common approach is to start with the isoquinoline core and introduce the bromomethyl and methoxy groups through a series of reactions. The tert-butyl ester group can be introduced using tert-butyl bromoacetate as a reagent .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, sodium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidized derivatives of the isoquinoline core.
Reduction Products: Reduced forms of the isoquinoline compound.
Hydrolysis Products: The corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry:
Building Block:
Biology and Medicine:
Pharmacological Studies: Isoquinoline derivatives, including this compound, are studied for their potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate depends on its specific application. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
tert-Butyl bromoacetate: Shares the tert-butyl ester and bromomethyl functionalities but lacks the isoquinoline core.
tert-Butyl 4-[(E)-2-bromo-2-methylpropyl]benzoate: Another compound with a tert-butyl ester and bromomethyl group but with a different aromatic core.
Uniqueness:
Properties
Molecular Formula |
C16H22BrNO3 |
---|---|
Molecular Weight |
356.25 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)-5-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-13-12(10-18)6-5-11(9-17)14(13)20-4/h5-6H,7-10H2,1-4H3 |
InChI Key |
WZBRXJJCVZPBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2OC)CBr |
Origin of Product |
United States |
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